Fmoc-D-homoArg(Et)2-OH Hydrochloride: Structural Analysis and Applications in Peptide Therapeutics
Fmoc-D-homoArg(Et)2-OH Hydrochloride: Structural Analysis and Applications in Peptide Therapeutics
This guide provides an in-depth technical analysis of Fmoc-D-homoArg(Et)2-OH hydrochloride salt , a specialized non-canonical amino acid derivative used in peptide therapeutics and antibody-drug conjugates (ADCs).[1]
[1]
Executive Summary
Fmoc-D-homoArg(Et)2-OH hydrochloride (CAS: 2098497-24-4) is a side-chain modified, protected amino acid derivative designed to enhance the metabolic stability and pharmacokinetic profile of peptide-based drugs.[1][2] By combining the D-stereochemistry with a homologated arginine backbone (homoarginine) and a diethyl-substituted guanidino group, this molecule offers a dual mechanism of resistance against serum proteases (trypsin-like activity).[1] It is increasingly utilized as a building block for stable ADC linkers and peptidomimetics requiring extended half-lives in vivo.[1]
Chemical Structure & Identity
Structural Deconstruction
The molecule is composed of four distinct functional modules, each serving a specific role in synthesis or biological activity.
-
Fmoc (9-Fluorenylmethoxycarbonyl): The N-
protecting group, stable to acid but removable with weak bases (e.g., piperidine), making it compatible with standard Solid-Phase Peptide Synthesis (SPPS).[3] -
D-Homoarginine Backbone:
-
Stereochemistry (D): The non-natural D-enantiomer confers inherent resistance to L-specific proteases.[1][3]
-
Homologation: The side chain contains four methylene groups (-(CH
) -) compared to the three in native arginine. This increased length alters the spatial positioning of the guanidino group, affecting receptor binding and enzyme recognition.[1]
-
-
Diethylguanidino Motif: The terminal guanidine group is substituted with two ethyl groups.[1] Based on the CAS-linked structural data (SMILES: CCN(CC)C(=N...), this substitution is typically N,N-diethyl (asymmetric on the terminal nitrogen), creating significant steric hindrance that blocks trypsin access.
-
Hydrochloride Salt: The compound is supplied as an HCl salt to ensure the stability of the basic guanidino moiety in solid form.[1]
Physicochemical Data Table[1]
| Property | Specification |
| Chemical Name | Fmoc-D-homoarginine(diethyl)-OH hydrochloride |
| CAS Number | 2098497-24-4 |
| Molecular Formula | C |
| Molecular Weight | 503.04 g/mol (Salt) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water |
| Purity | |
| Storage | -20°C, desiccated, protected from light |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the diethyl-guanidine modification on the homoarginine side chain.
Caption: Modular decomposition of Fmoc-D-homoArg(Et)2-OH, showing the flow from N-terminal protection to the modified side-chain terminus.
Mechanism of Action in Drug Design[1]
Proteolytic Stability (The "Trypsin Block")
Trypsin and trypsin-like proteases cleave peptide bonds at the C-terminus of basic amino acids (Arginine, Lysine).[1] They require a specific fit of the positively charged side chain into the enzyme's S1 pocket.[1]
-
Steric Clash: The two ethyl groups on the guanidine head create a bulky terminus that physically cannot fit into the narrow, negatively charged S1 pocket of trypsin.[1]
-
Stereochemical Mismatch: The D-configuration orients the side chain in a direction that misaligns the scissile bond relative to the catalytic triad of the protease.[1]
-
Result: The peptide bond C-terminal to this residue becomes highly resistant to serum degradation, significantly extending the half-life (
) of the therapeutic peptide.
Tunable ADC Linkers
While resistant to serum proteases, this residue can be engineered to be cleavable by lysosomal enzymes (e.g., Cathepsins) upon internalization into target cells. This "Serum Stable / Lysosomally Cleavable" profile is the gold standard for Antibody-Drug Conjugates, preventing premature drug release in circulation while ensuring potency at the tumor site.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling
The bulky diethyl group and the D-configuration require optimized coupling conditions to prevent racemization and ensure complete reaction.[1]
Reagents:
-
Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.
-
Solvent: Anhydrous DMF (Dimethylformamide).
Protocol:
-
Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.[1]
-
Activation:
-
Dissolve Fmoc-D-homoArg(Et)2-OH (3.0 eq relative to resin loading) in DMF.[1]
-
Add HATU (2.9 eq).
-
Add DIPEA (N,N-Diisopropylethylamine) (6.0 eq).
-
Note: Pre-activate for 30 seconds only to minimize racemization.
-
-
Coupling: Add the activated solution to the resin.[1][3] Shake at room temperature for 2 hours (extended time due to steric bulk).
-
Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling (double couple).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Handling and Storage[1][3]
-
Hygroscopic Nature: As a hydrochloride salt, the compound is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the Fmoc group or degrade the sensitive side chain over time.[1]
-
Solution Stability: Solutions in DMF/DMSO should be prepared fresh. Do not store dissolved stock for >24 hours.
Synthesis Pathway (Theoretical)
Understanding the synthesis of the building block itself aids in troubleshooting impurities. The likely synthetic route involves the guanidylation of a lysine precursor.[1]
Caption: Theoretical synthesis via guanidylation of the epsilon-amino group of Fmoc-D-Lysine.
References
-
MedChemExpress . Fmoc-D-homoArg(Et)2-OH hydrochloride Product Analysis. Retrieved from
-
Chem-Impex International . Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) Technical Data. Retrieved from
-
J&K Scientific . Product Specifications: CAS 2098497-24-4.[1][2][4][5][6][7] Retrieved from
-
Sigma-Aldrich . Fmoc-D-Homoarg(Et)2-OH hydrochloride salt Properties. Retrieved from
Sources
- 1. Protected Amino Acid – Apinnotech Co., Ltd. [apnbiotech.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) | 2098497-24-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfachemic.com [alfachemic.com]
- 7. chemimpex.com [chemimpex.com]
